Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Catalog No.
S751806
CAS No.
1479-24-9
M.F
C11H11FO3
M. Wt
210.2 g/mol
Availability
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

CAS Number

1479-24-9

Product Name

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

IUPAC Name

ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Molecular Formula

C11H11FO3

Molecular Weight

210.2 g/mol

InChI

InChI=1S/C11H11FO3/c1-2-15-11(14)7-10(13)8-5-3-4-6-9(8)12/h3-6H,2,7H2,1H3

InChI Key

YMUNUVJSNWUWDA-UHFFFAOYSA-N

SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1F

Canonical SMILES

CCOC(=O)CC(=O)C1=CC=CC=C1F

Classification and Properties:

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate, also known as FE101917, belongs to the class of organic compounds called tetronic acids. These molecules possess a characteristic structure with a central ketone group (C=O) flanked by two carboxylic acid groups (COOH). Notably, FE101917 harbors a methylene group (CH2) adjacent to the ketone, which plays a crucial role in its reactivity. [Source: Biosynth, ]

Potential Anti-inflammatory Activity:

Studies have explored the potential anti-inflammatory properties of FE101917. In vitro experiments suggest that the compound might exhibit anti-inflammatory effects, although the exact mechanisms remain under investigation. [Source: Biosynth, ]

Inhibition of Nitroacetate Formation:

Research suggests that FE101917 might be capable of inhibiting the formation of nitroacetate, a toxic metabolite linked to various health concerns. This potential inhibitory effect has been observed in vitro studies, warranting further investigation. [Source: Biosynth, ]

Potential for Cardiovascular Disease Treatment:

Limited research suggests that FE101917 might hold potential for cardiovascular disease treatment. In vivo studies have shown that the compound might inhibit the synthesis of homophthalic acid, a metabolite potentially involved in cardiovascular disease development. However, extensive research is required to validate these preliminary findings and elucidate the underlying mechanisms. [Source: Biosynth, ]

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate is an organic compound with the molecular formula C₁₁H₁₁FO₃. It features a propanoate backbone with a fluorophenyl substituent, making it a member of the 3-oxopropanoate family. This compound is known for its unique structural properties, which include a carbonyl group adjacent to both an ethoxy and a phenyl group, contributing to its reactivity and biological activity.

  • Condensation Reactions: It can react with amines to form β-ketoamides through condensation, typically under reflux conditions in solvents like toluene.
  • Halogenation: The compound can undergo halogenation at the carbon adjacent to the carbonyl group, leading to the formation of halogenated derivatives.
  • Keto-Enol Tautomerism: The compound exists in equilibrium between its keto and enol forms, which can influence its reactivity in further chemical transformations .

Research indicates that ethyl 3-(2-fluorophenyl)-3-oxopropanoate exhibits significant biological activity. Its derivatives have been studied for potential applications in medicinal chemistry, particularly as anti-inflammatory and anticancer agents. The presence of the fluorine atom enhances lipophilicity, which may improve cellular uptake and bioactivity .

Several methods have been developed for synthesizing ethyl 3-(2-fluorophenyl)-3-oxopropanoate:

  • Condensation with Amines: A common method involves reacting ethyl 3-oxo-3-phenylpropanoate with 2-aminophenol in the presence of acetic acid as a catalyst.
  • Halogenation: The compound can be halogenated using bromine in dichloromethane, typically at low temperatures to control the reaction and minimize side products .
  • Reflux Techniques: Synthesis often employs reflux conditions to drive reactions to completion, followed by crystallization or chromatography for purification.

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate finds applications in various fields:

  • Medicinal Chemistry: Its derivatives are explored for their potential therapeutic effects against various diseases.
  • Chemical Synthesis: It serves as an intermediate in synthesizing more complex organic molecules.
  • Material Science: The compound may also have applications in developing novel materials due to its unique chemical properties .

Studies on ethyl 3-(2-fluorophenyl)-3-oxopropanoate's interactions reveal its potential as a lead compound for drug development. Investigations into its binding affinities with biological targets indicate promising results, suggesting that modifications to its structure could enhance efficacy and selectivity. These studies are crucial for understanding how this compound interacts at the molecular level with enzymes and receptors .

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate shares structural similarities with several other compounds within the 3-oxopropanoate family. Here are some comparable compounds:

Compound NameMolecular FormulaNotable Features
Ethyl 3-(4-fluorophenyl)-3-oxopropanoateC₁₁H₁₁F₁O₃Similar structure but with a para-fluorophenyl group
Ethyl 3-cyano-3-(4-fluorophenyl)-2-oxopropanoateC₁₁H₉F₁N₁O₂Contains a cyano group instead of a carbonyl
Ethyl 3-(2-chlorophenyl)-3-oxopropanoateC₁₁H₁₁ClO₃Chlorine substitution instead of fluorine

Uniqueness

The unique presence of the fluorine atom in ethyl 3-(2-fluorophenyl)-3-oxopropanoate enhances its lipophilicity and potentially alters its biological activity compared to similar compounds. This distinction may lead to differences in pharmacokinetics and pharmacodynamics, making it a valuable candidate for further research in medicinal chemistry.

XLogP3

2

Other CAS

1479-24-9

Wikipedia

Ethyl 3-(2-fluorophenyl)-3-oxopropanoate

Dates

Modify: 2023-08-15

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